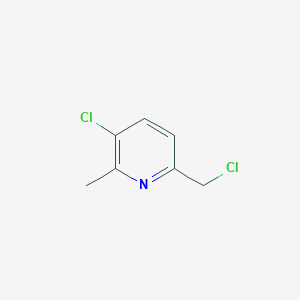![molecular formula C12H12BrNO3 B13936466 tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13936466.png)
tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1-Benzisoxazole-3-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester is a chemical compound belonging to the class of benzisoxazoles. Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the benzisoxazole ring and a tert-butyl ester group at the 3-position of the carboxylic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisoxazole-3-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through a cyclization reaction involving an ortho-nitrobenzyl alcohol and a nitrile oxide. This reaction is often catalyzed by a base such as potassium carbonate.
Esterification: The carboxylic acid group at the 3-position can be esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted position, leading to the formation of brominated derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols, resulting in the formation of various substituted benzisoxazoles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Brominated derivatives of the benzisoxazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted benzisoxazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2,1-Benzisoxazole-3-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,1-Benzisoxazole-3-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,1-Benzisoxazole-3-carboxylic acid, 5-methyl-, ethyl ester
- 2,1-Benzisoxazole-3-carboxylic acid, 5-(trifluoromethyl)-, 1,1-dimethylethyl ester
- 2,1-Benzisoxazole-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester
Uniqueness
2,1-Benzisoxazole-3-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions and its binding affinity to molecular targets. Additionally, the tert-butyl ester group provides steric hindrance, influencing the compound’s stability and solubility.
Propriétés
Formule moléculaire |
C12H12BrNO3 |
|---|---|
Poids moléculaire |
298.13 g/mol |
Nom IUPAC |
tert-butyl 5-bromo-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C12H12BrNO3/c1-12(2,3)16-11(15)10-8-6-7(13)4-5-9(8)14-17-10/h4-6H,1-3H3 |
Clé InChI |
VDEOBBYZRSHYQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C2C=C(C=CC2=NO1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13936399.png)

![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)
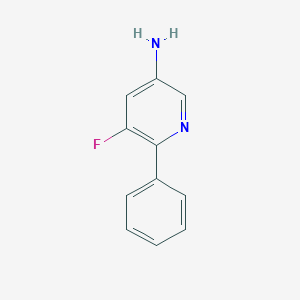

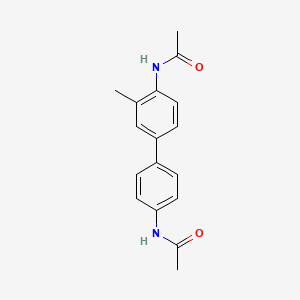
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B13936449.png)
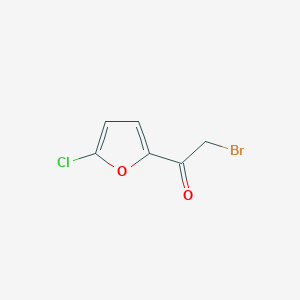

![6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B13936476.png)
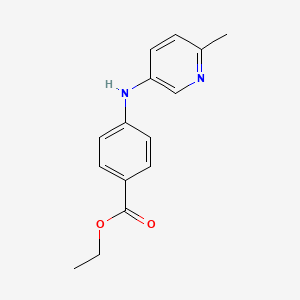
![1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-thione](/img/structure/B13936486.png)
